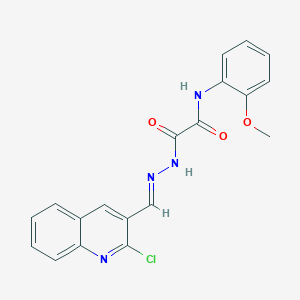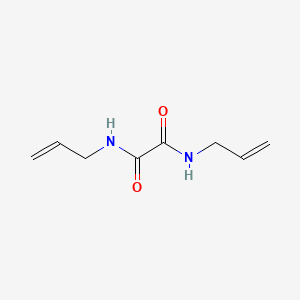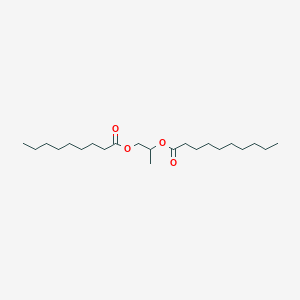
2-Acetoacetamido-4-methylthiazole, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetoacetamido-4-methylthiazole is a heterocyclic compound with the molecular formula C6H8N2OS. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This unique structure contributes to its diverse chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoacetamido-4-methylthiazole typically involves the reaction of acetoacetamide with 4-methylthiazole. The process can be carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the thiazole ring .
Industrial Production Methods: In an industrial setting, the production of 2-Acetoacetamido-4-methylthiazole may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process may also incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetoacetamido-4-methylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various thiazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Acetoacetamido-4-methylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Acetoacetamido-4-methylthiazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .
Comparación Con Compuestos Similares
- 2-Acetamido-4-methylthiazole
- 4-Methylthiazole
- 5-Methylthiazole
- 2-Acetoacetamido-4-methylpyrimidine
Comparison: 2-Acetoacetamido-4-methylthiazole is unique due to its specific substitution pattern on the thiazole ring. This substitution influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity towards oxidation, reduction, and substitution reactions. Additionally, its biological properties, such as antimicrobial and anticancer activities, may vary based on the specific functional groups present .
Propiedades
Número CAS |
7145-38-2 |
|---|---|
Fórmula molecular |
C8H10N2O2S |
Peso molecular |
198.24 g/mol |
Nombre IUPAC |
N-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanamide |
InChI |
InChI=1S/C8H10N2O2S/c1-5-4-13-8(9-5)10-7(12)3-6(2)11/h4H,3H2,1-2H3,(H,9,10,12) |
Clave InChI |
YTHNCQICYKCLCC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)NC(=O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050773.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050779.png)

![1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane](/img/structure/B12050791.png)




